N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide
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Overview
Description
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C12H22ClN3O2. It is primarily used in biochemical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride in the presence of a base, followed by the addition of piperazine. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve solvents like ethanol or methanol and temperatures ranging from 25°C to 80°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(tert-butyl)acetamide hydrochloride: Similar in structure but with different functional groups.
1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: Another piperazine derivative with distinct properties
Uniqueness
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various scientific applications sets it apart from similar compounds .
Properties
Molecular Formula |
C12H22ClN3O2 |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C12H22ClN3O2/c1-12(2,3)14-10(17)9-15-4-6-16(7-5-15)11(18)8-13/h4-9H2,1-3H3,(H,14,17) |
InChI Key |
LIHLZCFQBGCXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
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